molecular formula C15H14BrN3O B4743400 3-(4-bromophenyl)-2,5,6-trimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one

3-(4-bromophenyl)-2,5,6-trimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B4743400
M. Wt: 332.19 g/mol
InChI Key: AZJFHMAVANGACD-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-2,5,6-trimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one (molecular formula: C₁₆H₁₇N₃O₂; molecular weight: 283.3251 g/mol) is a pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative featuring a brominated aromatic substituent at the C-3 position and methyl groups at the 2-, 5-, and 6-positions of the heterocyclic core (Figure 1). Its synthesis typically employs green methods, such as ultrasonic irradiation in aqueous-alcoholic media with KHSO₄ as a catalyst, achieving high yields and minimal environmental impact .

Properties

IUPAC Name

3-(4-bromophenyl)-2,5,6-trimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O/c1-8-9(2)17-14-13(10(3)18-19(14)15(8)20)11-4-6-12(16)7-5-11/h4-7,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJFHMAVANGACD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C(=C(NN2C1=O)C)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-2,5,6-trimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of 4-bromoaniline with 3,5,6-trimethylpyrazole-4-carboxaldehyde under acidic conditions, followed by cyclization to form the pyrazolopyrimidine core .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the cyclization process. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-2,5,6-trimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4-bromophenyl)-2,5,6-trimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one has a wide range of scientific research applications:

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives

Compound Name C-3 Substituent Other Substituents Molecular Weight (g/mol) logP Molecular Formula
Target Compound (BH54344) 4-Bromophenyl 2,5,6-Trimethyl 283.32 ~4.7* C₁₆H₁₇BrN₃O₂
3-(4-Chlorophenyl)-2,5-dimethyl-6-(3-methylbutyl) 4-Chlorophenyl 2,5-Dimethyl; 6-(3-methylbutyl) 343.85 4.73 C₁₉H₂₂ClN₃O
3-(4-Methoxyphenyl)-5-phenyl 4-Methoxyphenyl 5-Phenyl 331.38 ~3.9† C₂₀H₁₇N₃O₂
5-(3,5-bis(CF₃)phenyl)-2-butyl 3,5-Bis(trifluoromethyl)phenyl 2-Butyl 435.30‡ ~5.2 C₁₉H₁₅F₆N₃O
3-Phenyl (Compound 77) Phenyl - 253.29 ~3.1 C₁₃H₁₁N₃O

*Estimated based on (Cl analog). †Estimated using substituent contributions. ‡Calculated from molecular formula.

  • Halogen Effects : The bromine atom in the target compound increases molecular weight and lipophilicity (logP ~4.7) compared to the chlorophenyl analog (logP 4.73, ). Bromine’s larger atomic radius and polarizability may enhance van der Waals interactions in biological systems compared to chlorine or methoxy groups .
  • Methyl vs. However, bulkier groups like butyl () or benzyl () may prolong metabolic stability by shielding the core from oxidative enzymes.

Metabolic Stability

The 4-bromophenyl group in the target compound is less prone to hepatic CYP450-mediated hydroxylation compared to 4-methoxyphenyl or unsubstituted phenyl analogs (). However, N-methylation at the pyrimidinone nitrogen remains a likely metabolic pathway, as observed in compound 77 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-bromophenyl)-2,5,6-trimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 2
3-(4-bromophenyl)-2,5,6-trimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one

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